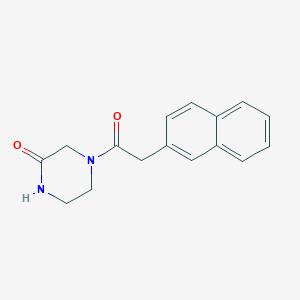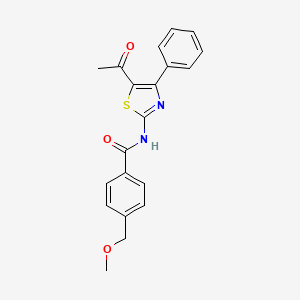
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, also known as NAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and apoptosis. 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation, and to inhibit the JNK pathway, which is involved in apoptosis. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been shown to enhance neuronal survival and function, promote angiogenesis, and modulate immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for lab experiments is its relatively low toxicity and high water solubility, which makes it suitable for in vitro and in vivo studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for lab experiments is its limited stability in aqueous solutions, which may require the use of stabilizing agents or the preparation of fresh solutions before each experiment. It may also exhibit non-specific binding to proteins or other cellular components, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, including:
1. Further elucidation of the mechanism of action of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one, including its interaction with specific signaling pathways and cellular targets.
2. Exploration of the potential therapeutic applications of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in other fields of research, such as metabolic disorders, cardiovascular diseases, and autoimmune diseases.
3. Development of novel formulations of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one for improved stability and bioavailability, including the use of nanoparticles, liposomes, or other delivery systems.
4. Investigation of the pharmacokinetics and pharmacodynamics of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in animal models and humans, including its absorption, distribution, metabolism, and excretion.
5. Evaluation of the safety and efficacy of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in clinical trials, including its potential use as a standalone therapy or in combination with other drugs.
Conclusion
In conclusion, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one may lead to the development of novel therapies for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one involves the reaction of 2-naphthalen-2-ylacetic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified by column chromatography to obtain 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one in high yield and purity.
Applications De Recherche Scientifique
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
In cancer research, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
In infectious disease research, 4-(2-Naphthalen-2-ylacetyl)piperazin-2-one has been shown to have antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses. It has also been studied for its potential use in the treatment of drug-resistant infections.
Propriétés
IUPAC Name |
4-(2-naphthalen-2-ylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-18(8-7-17-15)16(20)10-12-5-6-13-3-1-2-4-14(13)9-12/h1-6,9H,7-8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIDVDUQSDLSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Naphthalen-2-ylacetyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)


![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)